Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride
CAS No.: 2185-95-7
Cat. No.: VC2483208
Molecular Formula: C15H22ClN
Molecular Weight: 251.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2185-95-7 |
|---|---|
| Molecular Formula | C15H22ClN |
| Molecular Weight | 251.79 g/mol |
| IUPAC Name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H21N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2;1H |
| Standard InChI Key | CFBQTASOIWMBEE-UHFFFAOYSA-N |
| SMILES | C=CCNC1(CCCCC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | C=CCNC1(CCCCC1)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Properties
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is a derivative of cyclohexylamine where hydrogen atoms are substituted with an allyl group and a phenyl group. The compound exists in its hydrochloride salt form, which significantly enhances its solubility in water and various other solvents. This structural configuration contributes to its unique chemical and biological properties, making it a compound of interest in various research applications.
Basic Chemical Parameters
The chemical identity and fundamental parameters of the compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 2185-95-7 |
| Molecular Formula | C15H22ClN |
| Molecular Weight | 251.79 g/mol |
| IUPAC Name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride |
The compound features a cyclohexyl ring with a phenyl substituent and an allyl group (prop-2-enyl) attached to the nitrogen atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various chemical and biological interactions.
Synthesis Methods
The synthesis of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride can be achieved through multiple synthetic routes, with variations depending on the desired purity, yield, and available starting materials.
Standard Synthetic Approach
A common synthetic pathway involves a multi-step process beginning with cyclohexylamine as the starting material. The synthesis typically proceeds through the following sequence:
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Alkylation of cyclohexylamine with allyl chloride in the presence of a suitable base
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Introduction of the phenyl group using phenylmagnesium bromide (a Grignard reagent)
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Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
This approach provides a relatively straightforward method for obtaining the compound with reasonable yields, though optimization of reaction conditions may be necessary depending on the scale and specific requirements.
Chemical Reactions
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride participates in various chemical reactions, demonstrating reactivity patterns characteristic of secondary amines with additional complexity introduced by the presence of the allyl and phenyl groups.
Common Reaction Types
The compound undergoes several types of chemical transformations, including:
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Oxidation reactions: The compound can be oxidized to form corresponding derivatives.
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Reduction reactions: Particularly of the allyl group, which can be converted to saturated alkyl groups.
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Substitution reactions: The amine functionality can participate in nucleophilic substitution reactions.
These reaction pathways provide opportunities for derivatization and modification of the compound for various research and potential application purposes.
Biological Activity
Research into the biological activity of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride has revealed several potential therapeutic applications, though many of these remain in early investigational stages.
Pharmacological Effects
Initial studies suggest that the compound may exhibit several pharmacological effects:
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Analgesic properties: The compound has shown potential pain-relieving effects in preliminary studies.
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Anti-inflammatory activity: Some research indicates possible anti-inflammatory properties.
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Neuropharmacological effects: Studies have suggested interactions with neurotransmitter systems.
Neurotransmitter System Interactions
One area of particular interest is the compound's interaction with neurological pathways. Research has indicated that Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride may influence neurotransmitter systems through:
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Activation of sigma receptors, which has been observed to modulate N-methyl-D-aspartate (NMDA) receptor activity
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Potential effects on neuroprotection mechanisms
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Possible influence on cognitive functions through these receptor interactions
These neurological effects suggest potential applications in neuropharmacology and neurological disorder treatments, though significant additional research is required to fully characterize these properties.
Research Applications
The unique chemical structure and properties of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride have led to its investigation in various research contexts.
Medicinal Chemistry Research
In medicinal chemistry, the compound has been studied for multiple potential applications:
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As a structural scaffold for developing novel therapeutic agents
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For structure-activity relationship studies
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As a chemical probe for investigating biological pathways
Receptor Binding Studies
The compound's ability to interact with certain receptors, particularly sigma receptors, has made it valuable in studies investigating:
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Receptor binding mechanisms
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Signal transduction pathways
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Modulation of cellular responses
These investigations provide insights into both the compound's activity and broader neurological mechanisms that might be leveraged for therapeutic development.
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